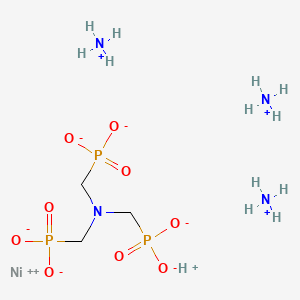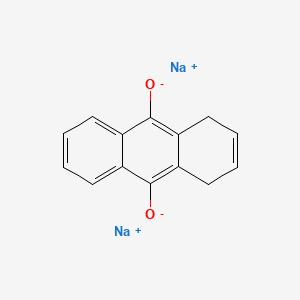
Disodium 1,4-dihydroanthracene-9,10-diolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Disodium 1,4-dihydroanthracene-9,10-diolate is a chemical compound with the molecular formula C14H13NaO2 and a molecular weight of 236.25 g/mol . It is a pale yellow solid that is soluble in water and some organic solvents . This compound is known for its applications as a catalyst in organic synthesis reactions, as well as its use as a dye and fluorescent probe .
Méthodes De Préparation
The preparation of disodium 1,4-dihydroanthracene-9,10-diolate typically involves the acylation of 1,4-dihydroxyanthracene to obtain its ester, followed by reaction with a base to form the corresponding disodium salt . The synthetic route can be summarized as follows:
Acylation: 1,4-dihydroxyanthracene is reacted with an acylating agent to form the ester.
Base Reaction: The ester is then treated with a base, such as sodium hydroxide, to yield this compound.
Analyse Des Réactions Chimiques
Disodium 1,4-dihydroanthracene-9,10-diolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form anthraquinone derivatives.
Reduction: It can be reduced to form 1,4-dihydroxyanthracene.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles such as alkyl halides for substitution reactions. The major products formed from these reactions include anthraquinone derivatives, 1,4-dihydroxyanthracene, and substituted anthracene derivatives .
Applications De Recherche Scientifique
Disodium 1,4-dihydroanthracene-9,10-diolate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which disodium 1,4-dihydroanthracene-9,10-diolate exerts its effects involves its ability to act as a catalyst and interact with various molecular targets. In catalytic reactions, the compound facilitates the formation of carbon-carbon bonds by stabilizing reaction intermediates. In biological applications, it interacts with cellular components, enabling its use as a fluorescent probe .
Comparaison Avec Des Composés Similaires
Disodium 1,4-dihydroanthracene-9,10-diolate can be compared with other similar compounds such as:
1,4-Dihydroxyanthracene: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.
Anthraquinone: A common oxidation product of this compound, used in dye production.
Substituted Anthracene Derivatives: These compounds have similar structures and reactivity patterns, making them useful in various organic synthesis reactions.
This compound is unique due to its dual role as a catalyst and fluorescent probe, which sets it apart from other similar compounds .
Propriétés
Numéro CAS |
73347-80-5 |
|---|---|
Formule moléculaire |
C14H10Na2O2 |
Poids moléculaire |
256.21 g/mol |
Nom IUPAC |
disodium;1,4-dihydroanthracene-9,10-diolate |
InChI |
InChI=1S/C14H12O2.2Na/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13;;/h1-6,15-16H,7-8H2;;/q;2*+1/p-2 |
Clé InChI |
YTHBSUMSWZZXCB-UHFFFAOYSA-L |
SMILES canonique |
C1C=CCC2=C(C3=CC=CC=C3C(=C21)[O-])[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



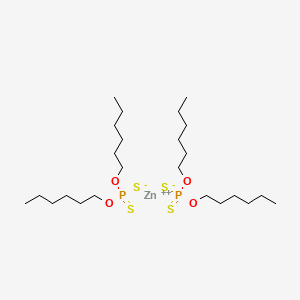
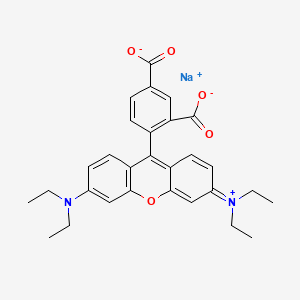
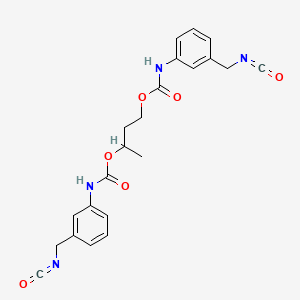
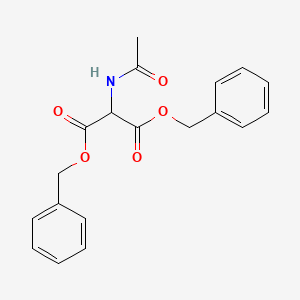
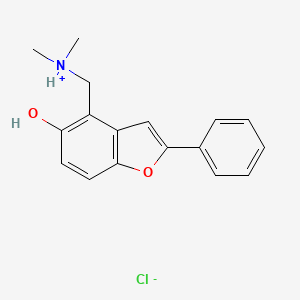
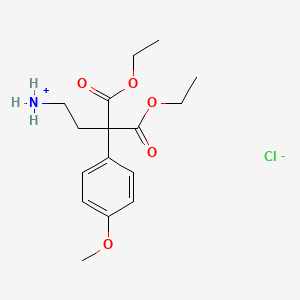
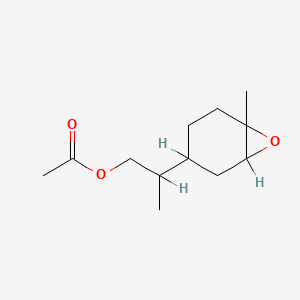
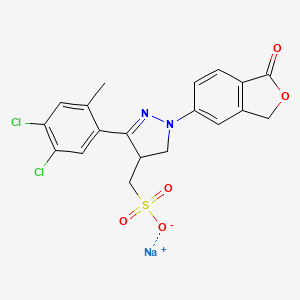
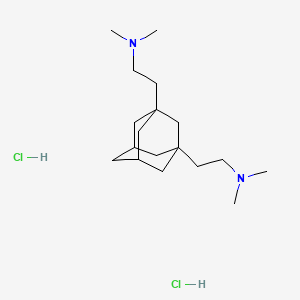
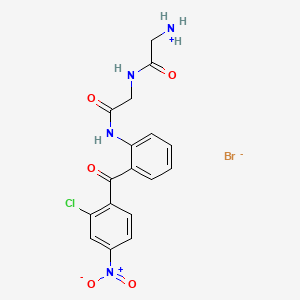
![(1R,10BR)-1-Methyl-1,2,3,4,6,10B-hexahydropyrazino[2,1-A]isoindole](/img/structure/B13762515.png)
